Selexid

Description

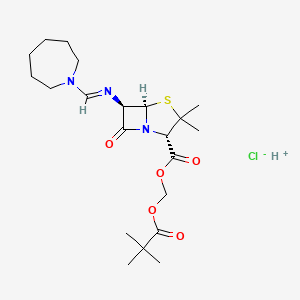

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H34ClN3O5S |

|---|---|

Molecular Weight |

476 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron;chloride |

InChI |

InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1 |

InChI Key |

UHPXMYLONAGUPC-WKLLBTDKSA-N |

Isomeric SMILES |

[H+].CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.[Cl-] |

Canonical SMILES |

[H+].CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.[Cl-] |

Synonyms |

Amdinocillin Pivoxil FL 1039 FL-1039 FL1039 Hydrochloride, Pivmecillinam Mecillinam Pivaloyl Ester Pivaloyl Ester, Mecillinam Pivamdinocillin Pivmecillinam Pivmecillinam Hydrochloride Pivoxil, Amdinocillin Selexid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pivmecillinam on Bacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pivmecillinam is an orally administered prodrug of the amidinopenicillin, mecillinam. It exhibits a unique mechanism of action, distinct from most other β-lactam antibiotics, by specifically targeting and inhibiting penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. This high-affinity binding disrupts the normal process of peptidoglycan synthesis, leading to the formation of osmotically unstable, spherical cells and subsequent bacterial lysis. This targeted action contributes to its efficacy against common uropathogens, including many extended-spectrum β-lactamase (ESBL)-producing strains, and a low propensity for resistance development. This guide provides a comprehensive overview of the molecular interactions, quantitative data on binding affinity and bacterial susceptibility, detailed experimental protocols, and visual representations of the pathways involved in pivmecillinam's mode of action.

Pharmacokinetics: The Conversion of Pivmecillinam to Mecillinam

Pivmecillinam itself is bacteriologically inactive. Following oral administration, it is rapidly absorbed from the gastrointestinal tract and hydrolyzed by esterases in the gut mucosa, blood, and other tissues into its active form, mecillinam, and pivalic acid.[1][2] This conversion is crucial as mecillinam has poor oral bioavailability.[3]

The Core Mechanism: Inhibition of Bacterial Cell Wall Synthesis

The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan. The synthesis of peptidoglycan is a multi-step process that is a prime target for many antibiotics.[4][5]

The Target: Penicillin-Binding Protein 2 (PBP2)

Unlike other penicillins and cephalosporins that primarily target PBP1a/1b or PBP3, mecillinam exhibits a high and specific affinity for PBP2.[6] PBPs are membrane-bound enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands.[7] PBP2 is a key component of the "elongasome" or "rod complex," a multi-protein machinery responsible for cell elongation in rod-shaped bacteria.[8]

The Molecular Interaction: Covalent Acylation of the PBP2 Active Site

As a β-lactam antibiotic, mecillinam's mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of PBP2.[7] This acylation inactivates the transpeptidase function of PBP2, preventing the formation of new cross-links in the peptidoglycan sacculus.[1]

The Downstream Consequences: A Futile Cycle and Morphological Changes

The specific inhibition of PBP2 by mecillinam leads to a cascade of events that are detrimental to the bacterial cell:

-

Induction of a Futile Cycle: While the transpeptidase activity of PBP2 is blocked, the transglycosylase activity of the elongasome may continue, leading to the synthesis of un-cross-linked glycan strands. These nascent strands are then rapidly degraded by bacterial autolysins in a "futile cycle" of synthesis and degradation.[2][8] This process is energetically costly and contributes to the weakening of the cell wall.

-

Morphological Transformation: The disruption of the elongasome's function prevents the bacteria from maintaining their rod shape. Consequently, treated bacteria swell and form characteristic large, osmotically stable spherical cells.[9][10][11]

-

Cell Lysis: The continued weakening of the cell wall and the inability to repair it ultimately leads to a loss of structural integrity. The high internal osmotic pressure of the bacterium then causes the cell to lyse, resulting in cell death.[1]

Quantitative Data

Binding Affinity of Mecillinam to Penicillin-Binding Proteins

The high specificity of mecillinam for PBP2 is evident in its low 50% inhibitory concentration (IC50) values for this protein compared to other PBPs.

| Bacterial Species | PBP Target | IC50 (mg/L) | Reference |

| Escherichia coli K-12 | PBP2 | 0.16 | [12] |

| Klebsiella pneumoniae ATCC 43816 & ATCC 13883 | PBP2 | <0.0075 | [13][14] |

Minimum Inhibitory Concentrations (MICs) of Mecillinam

The in vitro efficacy of mecillinam is demonstrated by its low MIC values against key urinary tract pathogens.

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Escherichia coli | 0.25 | 4 | [15] |

| Escherichia coli (ESBL-producing) | 1 - 2 | 4 - 8 | [8] |

| Klebsiella pneumoniae | 72.8% susceptibility | [16] | |

| Proteus mirabilis | 5.2% resistance | [17] | |

| Staphylococcus saprophyticus | 8 - 64 | [10] | |

| Carbapenemase-producing Enterobacterales (overall) | 128 | >256 | [3] |

| IMI-producing Enterobacterales | 8 | >256 | [3] |

| OXA-48-like-producing Enterobacterales | 16 | >256 | [3] |

Experimental Protocols

Protocol for Broth Microdilution MIC Determination

This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration of an antimicrobial agent.[1]

Materials:

-

Test organism (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Mecillinam powder

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35-37°C)

Procedure:

-

Preparation of Mecillinam Stock Solution: Prepare a stock solution of mecillinam in a suitable solvent (e.g., water or buffer) at a concentration of 1280 mg/L. Filter-sterilize the stock solution.

-

Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the mecillinam stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth of the organism.

Protocol for Competitive Penicillin-Binding Protein (PBP) Binding Assay

This protocol describes a competitive binding assay using a fluorescent penicillin derivative (e.g., Bocillin-FL) to determine the IC50 of mecillinam for specific PBPs.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)

-

French press or sonicator

-

Ultracentrifuge

-

Mecillinam

-

Bocillin-FL (fluorescent penicillin)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Membrane Preparation: a. Grow the bacterial culture to mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with lysis buffer. c. Resuspend the cells in lysis buffer and lyse them using a French press or sonicator. d. Remove unbroken cells by low-speed centrifugation. e. Pellet the cell membranes by ultracentrifugation. f. Wash the membrane pellet and resuspend it in a suitable buffer. Determine the protein concentration.

-

Competition Assay: a. Prepare serial dilutions of mecillinam. b. In separate microcentrifuge tubes, incubate a fixed amount of the membrane preparation with the different concentrations of mecillinam for a predetermined time (e.g., 10 minutes at 30°C) to allow for binding to the PBPs. c. Add a fixed, subsaturating concentration of Bocillin-FL to each tube and incubate for an additional 10 minutes. Bocillin-FL will bind to the PBPs that are not already occupied by mecillinam. d. Stop the reaction by adding a sample buffer containing SDS.

-

SDS-PAGE and Visualization: a. Separate the membrane proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Data Analysis: a. Quantify the fluorescence intensity of each PBP band at each mecillinam concentration. b. Plot the percentage of Bocillin-FL binding against the logarithm of the mecillinam concentration. c. Determine the IC50 value, which is the concentration of mecillinam that inhibits 50% of the Bocillin-FL binding to a specific PBP.

Visualizations

Caption: Conversion of the prodrug pivmecillinam to its active form, mecillinam.

Caption: Mecillinam's inhibition of PBP2 disrupts peptidoglycan cross-linking.

Caption: The futile cycle of peptidoglycan synthesis and degradation induced by mecillinam.

Conclusion

The unique mechanism of action of pivmecillinam, centered on the specific and high-affinity inhibition of PBP2, distinguishes it from other β-lactam antibiotics. This targeted approach disrupts bacterial cell wall elongation, induces a futile cycle of peptidoglycan turnover, and ultimately leads to cell lysis. The data presented in this guide underscore the potent and specific activity of its active form, mecillinam, against key Gram-negative uropathogens. The detailed experimental protocols provide a framework for further research and development in this area. Understanding this core mechanism is crucial for optimizing its clinical use and for the development of future antimicrobial strategies that can overcome emerging resistance.

References

- 1. Synthesis of a 125I-radiolabeled penicillin for penicillin-binding proteins studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Pivmecillinam for Uncomplicated Lower Urinary Tract Infections Caused by Staphylococcus saprophyticus—Cumulative Observational Data from Four Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soluble penicillin-binding protein 2a: beta-lactam binding and inhibition by non-beta-lactams using a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of penicillin binding to penicillin-binding proteins of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 17. researchgate.net [researchgate.net]

The Specific Binding Affinity of Mecillinam for Penicillin-Binding Protein 2 (PBP2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecillinam, a β-lactam antibiotic, exhibits a remarkably high and specific binding affinity for Penicillin-Binding Protein 2 (PBP2), a key enzyme in the bacterial cell wall synthesis pathway. This targeted action distinguishes it from many other β-lactam antibiotics and is central to its mechanism of action, which involves the disruption of peptidoglycan synthesis, leading to the formation of spherical, non-viable cells and eventual lysis. This technical guide provides an in-depth analysis of the quantitative binding data, detailed experimental protocols for affinity determination, and visual representations of the underlying molecular interactions and experimental workflows. Understanding the precise nature of the mecillinam-PBP2 interaction is crucial for optimizing its clinical use and for the development of novel antimicrobial agents that can overcome emerging resistance mechanisms.

Quantitative Analysis of Mecillinam-PBP2 Binding Affinity

The high specificity of mecillinam for PBP2 has been quantified in various bacterial species. The following tables summarize key binding affinity and inhibition data from multiple studies, providing a comparative overview for researchers.

Table 1: 50% Inhibitory Concentration (IC50) of Mecillinam for PBP2

| Bacterial Species | Strain | IC50 (mg/L) | Reference |

| Klebsiella pneumoniae | ATCC 13883 | <0.0075 | [1] |

| Klebsiella pneumoniae | ATCC 43816 | <0.0075 | [1] |

| Escherichia coli | DC2 | Selective for PBP2 | [2] |

Note: A lower IC50 value indicates a higher binding affinity.

Mechanism of Action: Targeted Inhibition of PBP2

Mecillinam's bactericidal effect stems from its specific and covalent inhibition of PBP2.[3][4] PBP2 is a transpeptidase that plays a crucial role in the elongation of the peptidoglycan cell wall in many rod-shaped bacteria.[5][6]

The binding of mecillinam to the active site of PBP2 is a two-step process:

-

Non-covalent Binding: Mecillinam initially forms a reversible Michaelis complex with the enzyme.[7]

-

Covalent Acylation: The β-lactam ring of mecillinam is then nucleophilically attacked by a serine residue in the active site of PBP2, leading to the formation of a stable, covalent acyl-enzyme complex.[8] This irreversible inactivation of PBP2 is the key inhibitory step.[8]

The inhibition of PBP2's transpeptidase activity disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall that can no longer maintain the bacterium's rod shape.[3][4] This results in the characteristic morphological change to spherical cells, which are unable to divide properly and eventually lyse.[9][10]

The following diagram illustrates the mechanism of mecillinam's inhibitory action on PBP2.

Experimental Protocols for Determining PBP2 Binding Affinity

The determination of mecillinam's binding affinity for PBP2 typically involves competitive binding assays. These assays measure the ability of unlabeled mecillinam to compete with a labeled probe (e.g., a fluorescent or radiolabeled penicillin derivative) for binding to PBP2.

Competitive PBP Binding Assay using a Fluorescent Penicillin Derivative (Bocillin-FL)

This protocol is adapted from methods used to profile β-lactam selectivity for PBPs in whole bacterial cells.[2][11]

Objective: To determine the IC50 of mecillinam for PBP2 in a specific bacterial strain.

Materials:

-

Bacterial culture in exponential growth phase.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Mecillinam stock solution.

-

Bocillin-FL (fluorescent penicillin derivative) stock solution.

-

SDS-PAGE equipment and reagents.

-

Fluorescent gel scanner.

Workflow Diagram:

Detailed Procedure:

-

Cell Preparation:

-

Harvest bacterial cells from an exponential phase culture by centrifugation.

-

Wash the cell pellet with PBS (pH 7.4) and resuspend in PBS.[11]

-

-

Inhibition Step:

-

Prepare serial dilutions of mecillinam.

-

Incubate aliquots of the cell suspension with the different concentrations of mecillinam for a defined period (e.g., 30 minutes) at room temperature to allow for PBP2 binding.[12] A control sample with no mecillinam should be included.

-

-

Labeling Step:

-

Sample Processing:

-

Analysis:

-

Separate the PBP-containing membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.

-

Quantify the fluorescence intensity of the PBP2 band in each lane. The intensity of the band will be inversely proportional to the concentration of mecillinam.

-

Calculate the IC50 value, which is the concentration of mecillinam that causes a 50% reduction in the fluorescence intensity of the PBP2 band compared to the control.

-

Determination of Kinetic Parameters (kinact/KI)

For covalent inhibitors like mecillinam, the second-order rate constant, kinact/KI, is a more precise measure of potency than the IC50.[7][14] This value reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).

Logical Relationship for kinact/KI Determination:

This experimental approach involves a time-course competition assay where the rate of PBP2 inactivation is measured at different concentrations of mecillinam.[12] The data are then used to calculate the kinetic parameters that define the efficiency of the covalent inhibition.

Conclusion

The high and specific binding affinity of mecillinam for PBP2 is the cornerstone of its potent antibacterial activity against a targeted spectrum of Gram-negative bacteria. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of the mecillinam-PBP2 interaction not only informs the optimal clinical application of this important antibiotic but also provides a valuable framework for the design of new PBP inhibitors to combat the growing threat of antimicrobial resistance. The detailed methodologies and visual workflows offered herein are intended to facilitate further research in this critical area.

References

- 1. aac.asm.org [aac.asm.org]

- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]

- 4. What are Penicillin binding protein 2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Molecular architecture of the PBP2–MreC core bacterial cell wall synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 9. Penicillin binding protein 2 is dispensable in Escherichia coli when ppGpp synthesis is induced - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Penicillin binding protein 2 is dispensable in Escherichia coli when ppGpp synthesis is induced. | The EMBO Journal [link.springer.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Selexid (Pivmecillinam): An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Negative Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Selexid (pivmecillinam), focusing on its efficacy against clinically relevant gram-negative bacteria. Selexid is the oral prodrug of mecillinam, a unique amidinopenicillanic acid derivative that exhibits a targeted spectrum of activity. This document delves into its mechanism of action, in vitro susceptibility data, methodologies for susceptibility testing, and known resistance mechanisms.

Mechanism of Action

Pivmecillinam is rapidly hydrolyzed in the body by non-specific esterases to its active form, mecillinam.[1][2][3] Mecillinam exerts its bactericidal effect by interfering with bacterial cell wall biosynthesis.[1][2][3] Unlike most other β-lactam antibiotics that primarily target penicillin-binding proteins (PBPs) 1A, 1B, or 3, mecillinam has a high and specific affinity for PBP-2.[3][4][5] This targeted action disrupts the normal elongation of the cell wall, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis.[6] This unique mechanism of action contributes to its low cross-resistance with other β-lactam agents.[2]

In Vitro Antibacterial Spectrum

Mecillinam demonstrates potent in vitro activity primarily against members of the Enterobacterales order.[4][5] Its activity against other gram-negative organisms, such as Pseudomonas aeruginosa, and gram-positive bacteria is generally low.[2][3][7] Notably, mecillinam retains activity against many extended-spectrum β-lactamase (ESBL)-producing and some carbapenemase-producing isolates.[4][6]

Summary of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of mecillinam against key gram-negative pathogens. Data is presented as MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Gram-Negative Pathogen | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| ESBL-producing Enterobacterales | 120 | 1 | 2 | [8] |

| MDR Enterobacterales | Not Specified | 8 | Not Specified | [8] |

| ESBL-producing isolates | Not Specified | 0.5 | 4 | [8] |

| ESBL-producing bacteria | Not Specified | 0.25 | 4 | [8] |

| E. coli (Amoxicillin-resistant) | Not Specified | 2 | 16 | [9] |

| E. coli (Amoxicillin-susceptible) | Not Specified | 0.25 | 0.5 | [9] |

| E. cloacae | Not Specified | 8 | >256 | [10] |

| E. coli | Not Specified | 32 | >256 | [10] |

| IMI Carbapenemase-producers | Not Specified | 8 | >256 | [10] |

| OXA-48-like Carbapenemase-producers | Not Specified | 16 | >256 | [10] |

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of bacteria to mecillinam are crucial for accurate clinical decision-making and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for testing.

Broth Microdilution and Agar Dilution Methods

Broth microdilution and agar dilution are the reference methods for determining the Minimum Inhibitory Concentration (MIC) of mecillinam.

Experimental Workflow:

Detailed Methodology:

-

Bacterial Isolate Preparation: A pure culture of the test organism is grown on a suitable agar medium. Several colonies are used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Antimicrobial Agent Preparation: A stock solution of mecillinam is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (for broth microdilution) or molten Mueller-Hinton agar (for agar dilution) to achieve a range of final concentrations.

-

Inoculation:

-

Broth Microdilution: The standardized bacterial suspension is further diluted and added to the wells of a microtiter plate containing the serially diluted mecillinam, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Agar Dilution: The surface of the agar plates containing different concentrations of mecillinam is inoculated with the standardized bacterial suspension.

-

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of mecillinam that completely inhibits visible growth of the organism.

-

Interpretation: The MIC value is interpreted as susceptible, intermediate, or resistant according to the breakpoints provided by CLSI or EUCAST.

Disk Diffusion Method

The disk diffusion method is a qualitative test that can also be used to assess the susceptibility of bacteria to mecillinam.

Methodology:

-

A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate.

-

A paper disk impregnated with a specified amount of mecillinam is placed on the agar surface.

-

The plate is incubated under the same conditions as for MIC testing.

-

The diameter of the zone of growth inhibition around the disk is measured, and the result is interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints.

Mechanisms of Resistance

Despite its long-term use in some regions, resistance rates to mecillinam among key uropathogens like E. coli have remained relatively low.[6][11] However, resistance can emerge through various mechanisms.

Known and potential mechanisms of resistance to mecillinam in gram-negative bacteria include:

-

Alterations in Penicillin-Binding Protein 2 (PBP-2): Mutations in the pbpA gene, which encodes PBP-2, can lead to reduced binding affinity of mecillinam to its target.

-

Production of β-Lactamases: While mecillinam is stable against many common β-lactamases, including some ESBLs, certain enzymes can hydrolyze the drug.[2] The impact of specific β-lactamases on mecillinam activity can vary.

-

Reduced Outer Membrane Permeability: Changes in the expression or structure of porin channels in the outer membrane of gram-negative bacteria can limit the entry of mecillinam into the periplasmic space, thereby reducing its access to PBP-2.

-

Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport mecillinam out of the bacterial cell, preventing it from reaching its target concentration.

Conclusion

Selexid, through its active form mecillinam, offers a targeted and effective treatment option for infections caused by a range of gram-negative pathogens, particularly those responsible for urinary tract infections. Its unique mechanism of action, centered on the specific inhibition of PBP-2, contributes to a low potential for cross-resistance with other β-lactams and sustained activity against many resistant strains. Standardized susceptibility testing methodologies are essential for guiding its appropriate clinical use and for ongoing surveillance of resistance patterns. Further research into the nuances of resistance mechanisms will be vital for preserving the long-term efficacy of this important antimicrobial agent.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. medicines.org.uk [medicines.org.uk]

- 8. Reviving the role of mecillinam against extended spectrum beta-lactamase producing enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 [mdpi.com]

- 10. Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Activity of Mecillinam Against Clinical Isolates of Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of mecillinam against clinical isolates of Escherichia coli. It includes a detailed examination of its mechanism of action, extensive susceptibility data, methodologies for susceptibility testing, and a discussion of resistance. This document is intended to serve as a resource for researchers, scientists, and professionals involved in antimicrobial drug development and clinical microbiology.

Introduction: Mecillinam's Unique Role in an Era of Resistance

Mecillinam, an amidinopenicillin, has been a therapeutic option for over four decades, primarily in European countries, for the treatment of uncomplicated urinary tract infections (uUTIs).[1][2][3] Its oral prodrug, pivmecillinam, allows for effective systemic delivery.[1][4] What distinguishes mecillinam is its unique mechanism of action and its sustained efficacy against E. coli, the most common causative agent of UTIs, even in the face of rising antimicrobial resistance.[3][5][6] Despite decades of use, resistance rates in E. coli have remained remarkably low.[1][3][7] This guide synthesizes current data on its in vitro performance against a variety of clinical E. coli isolates, including multidrug-resistant phenotypes.

Mechanism of Action: Selective Inhibition of PBP2

Mecillinam exerts its bactericidal effect through a mechanism distinct from most other β-lactam antibiotics.[1][4] While other penicillins typically target multiple penicillin-binding proteins (PBPs), mecillinam exhibits a high binding specificity for PBP2.[1][4][6][8][9] PBP2 is a crucial enzyme in the cell elongation machinery of E. coli.[8]

By selectively inhibiting the transpeptidase activity of PBP2, mecillinam disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][8] This inhibition prevents the proper cross-linking of the cell wall during elongation, leading to the formation of large, osmotically unstable spherical cells that ultimately lyse.[4][8] This targeted action contributes to its potent activity against Gram-negative bacteria like E. coli.[4]

In Vitro Susceptibility Data

Numerous studies have demonstrated the high in vitro activity of mecillinam against E. coli. Susceptibility rates consistently exceed 90% in most analyses, including against isolates with common resistance phenotypes.[2][5]

Mecillinam maintains excellent potency against a broad range of clinical E. coli isolates from UTIs. Resistance rates in European countries with long-term usage remain low, typically between 4% and 6%.[7] A 2019/2020 study in Germany found an overall resistance rate of 5.2% among 460 urinary E. coli isolates.[10][11]

Table 1: Mecillinam Activity Against General E. coli Urinary Isolates

| Study Region / Year | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible | % Resistant |

|---|---|---|---|---|---|

| Germany, 2019-2020[11] | 414 (non-ESBL) | 0.5 | 4 | 95.2% | 4.8% |

| Germany, 2019-2020[11] | 261 (Amox-Susc) | 0.25 | 0.5 | - | - |

| Germany, 2019-2020[11] | 199 (Amox-Res) | 2 | 16 | - | - |

| Scandinavia, 2010-2020[7] | >1,500,000 | - | - | ~94-96% | ~4-6% |

Susceptibility interpreted using EUCAST breakpoints (S ≤ 8 mg/L).

A key advantage of mecillinam is its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs).[4][12] This allows it to retain activity against many multidrug-resistant E. coli strains. In a German study, 91.3% of ESBL-producing isolates were susceptible to mecillinam.[10][11] This high susceptibility makes it a valuable option for treating UTIs caused by ESBL-producing organisms.[2][5]

Table 2: Mecillinam Activity Against ESBL-Producing E. coli Isolates

| Study Region / Year | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible | % Resistant |

|---|---|---|---|---|---|

| Germany, 2019-2020[11] | 46 | 1 | 4 | 91.3% | 8.7% |

| USA, 2018[6] | 78 | - | - | 94.9% | 5.1% |

| Argentina[12] | 29 (Salmonella) | 2 | 8 | 76% | 24% |

| Argentina[12] | 26 (Shigella) | ≤0.5 | 1 | 96% | 4% |

Susceptibility interpreted using EUCAST breakpoints (S ≤ 8 mg/L).

Mecillinam's activity against carbapenemase-producing E. coli is more variable and depends on the specific carbapenemase type. It has shown activity against strains producing OXA-48-like, NDM, and IMI carbapenemases, while isolates producing KPC and VIM enzymes are often highly resistant.[13] In a study of 105 CPE isolates, 21.9% were susceptible to mecillinam overall, with susceptibility observed in 12 E. coli isolates.[14] Another study focusing on 45 carbapenemase-producing E. coli found a susceptibility rate of 91.1% by the reference agar dilution method.[13]

Table 3: Mecillinam Activity Against Carbapenemase-Producing E. coli (CPE) Isolates

| Study / Carbapenemase Type | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible |

|---|---|---|---|---|

| Various CPE, 2021[14] | 30 (E. coli) | 32 | >256 | 40% (12/30) |

| OXA-48-like producers, 2021[14] | 18 (various species) | 16 | >256 | 38.9% (7/18) |

| IMI producers, 2021[14] | 9 (various species) | 8 | >256 | 88.9% (8/9) |

| NDM-1 producers, 2021[14] | 1 (E. coli) | - | - | 100% (1/1) |

| France, 2023[13] | 45 (E. coli) | - | - | 91.1% |

Susceptibility interpreted using EUCAST breakpoints (S ≤ 8 mg/L).

Mechanisms of Resistance

While infrequent, resistance to mecillinam in E. coli can occur. The mechanisms are often non-enzymatic and can impart a fitness cost on the bacterium.[3][7][15] The most commonly identified mechanism in clinical isolates involves mutations in the cysB gene.[9][15] The cysB gene is a regulator of cysteine biosynthesis, and mutations can lead to changes in the peptidoglycan synthesis pathway, conferring resistance.[9] Other genes have also been implicated in mecillinam resistance in laboratory settings, including those encoding PBP2 itself (mrdA).[3][8]

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

Accurate determination of mecillinam susceptibility is critical for clinical decision-making. Standardized protocols from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) should be followed.

Agar dilution is the designated reference method for determining mecillinam MICs by both EUCAST and CLSI.[16][17]

-

Materials: Mueller-Hinton (MH) agar, mecillinam analytical standard powder, sterile petri dishes, quality control (QC) strain (E. coli ATCC 25922).

-

Procedure:

-

Prepare Media: A series of MH agar plates are prepared, each containing a specific, twofold-diluted concentration of mecillinam.

-

Inoculum Preparation: A bacterial suspension of the clinical isolate is prepared and adjusted to a 0.5 McFarland turbidity standard. This is typically diluted further to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.

-

Inoculation: The standardized bacterial suspension is inoculated onto the surface of each mecillinam-containing plate and a growth control plate (no antibiotic).

-

Incubation: Plates are incubated at 35°C ± 1°C for 16-20 hours in ambient air.

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of mecillinam that completely inhibits visible growth.

-

-

Quality Control: The QC strain E. coli ATCC 25922 must be tested concurrently. The resulting MIC should fall within the acceptable range (e.g., 0.03–0.25 mg/L).[13]

Disk diffusion is a widely used and practical method for routine testing. For E. coli, it shows good correlation with the agar dilution reference method.[18][19][20]

-

Materials: Mueller-Hinton (MH) agar plates (4 mm depth), mecillinam 10 µg disks, QC strain (E. coli ATCC 25922).[21]

-

Procedure:

-

Inoculum Preparation: A bacterial suspension is adjusted to a 0.5 McFarland standard.

-

Inoculation: A sterile swab is dipped into the adjusted suspension, and the entire surface of an MH agar plate is evenly streaked.

-

Disk Application: A 10 µg mecillinam disk is applied to the inoculated agar surface.

-

Incubation: Plates are incubated at 35°C ± 1°C for 16-20 hours.

-

Reading Results: The diameter of the zone of complete inhibition around the disk is measured in millimeters. According to EUCAST guidelines, isolated colonies growing within the inhibition zone should be ignored when measuring.[19][20]

-

-

Quality Control: For E. coli ATCC 25922, the expected inhibition zone diameter is 24–30 mm.[13]

Broth microdilution is not recommended for mecillinam susceptibility testing.[16] This method is known to produce trailing endpoints (reduced but not completely inhibited growth over a range of concentrations), which makes the determination of a clear MIC difficult and can lead to inaccurate results.[22] Studies comparing methods have shown that broth microdilution can overestimate MICs compared to the reference agar dilution method.[19]

Clinical Breakpoints for Interpretation

Clinical breakpoints are essential for categorizing an isolate as susceptible, intermediate, or resistant, thereby guiding therapeutic choices. Both EUCAST and CLSI provide breakpoints for mecillinam against E. coli for uncomplicated UTIs.

Table 4: EUCAST and CLSI Clinical Breakpoints for Mecillinam against E. coli (uUTI)

| Issuing Body | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |

|---|---|---|---|---|

| EUCAST [14][23] | MIC (mg/L) | ≤ 8 | - | > 8 |

| Disk Diffusion (10 µg) | ≥ 15 mm | - | < 15 mm | |

| CLSI [14][23] | MIC (mg/L) | ≤ 8 | 16 | ≥ 32 |

| | Disk Diffusion (10 µg) | ≥ 15 mm | 12-14 mm | ≤ 11 mm |

Note: EUCAST breakpoints for mecillinam also apply to Klebsiella spp., P. mirabilis, Enterobacter spp., Citrobacter spp., and Raoultella spp. for uUTIs, whereas CLSI breakpoints are currently for E. coli only.[14][23][24][25]

Conclusion

Mecillinam demonstrates consistent and potent in vitro activity against the vast majority of clinical E. coli isolates, including a high proportion of ESBL-producing and some carbapenemase-producing strains. Its unique mechanism of action, targeting PBP2, likely contributes to its sustained efficacy and the low rates of resistance observed despite decades of clinical use. For accurate susceptibility assessment, agar dilution remains the reference method, with disk diffusion serving as a reliable alternative for routine diagnostics. Given the increasing prevalence of multidrug-resistant E. coli, mecillinam represents a crucial and effective therapeutic option for the treatment of uncomplicated urinary tract infections.

References

- 1. droracle.ai [droracle.ai]

- 2. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]

- 5. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ihma.com [ihma.com]

- 7. Pivmecillinam, the paradigm of an antibiotic with low resistance rates in Escherichia coli urine isolates despite high consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 [mdpi.com]

- 11. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. antimicrobianos.com.ar [antimicrobianos.com.ar]

- 13. journals.asm.org [journals.asm.org]

- 14. Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical isolates of Escherichia coli solely resistant to mecillinam: prevalence and epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. szu.gov.cz [szu.gov.cz]

- 18. journals.asm.org [journals.asm.org]

- 19. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Susceptibility testing of urinary isolates of Escherichia coli to mecillinam using NCCLS methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. bsac.org.uk [bsac.org.uk]

- 25. Correspondence (letter to the editor): Guidelines for Interpretation Required - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetics of Conversion: A Technical Guide to Pivmecillinam Hydrolysis Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis of pivmecillinam to its active form, mecillinam, under physiological conditions. Pivmecillinam, a pivaloyloxymethyl ester prodrug of mecillinam, is designed for enhanced oral bioavailability. Its rapid and efficient conversion to the active antibacterial agent is critical to its therapeutic efficacy. This document details the mechanism of hydrolysis, presents quantitative kinetic data, outlines experimental protocols for studying this conversion, and provides visual representations of the key pathways and workflows.

Introduction: The Prodrug Strategy

Pivmecillinam is a prime example of a successful prodrug strategy employed to overcome the poor gastrointestinal absorption of its parent compound, mecillinam.[1] Mecillinam is a narrow-spectrum beta-lactam antibiotic primarily effective against Gram-negative bacteria.[2] By masking the carboxylic acid group of mecillinam with a pivaloyloxymethyl ester, the lipophilicity of the molecule is increased, facilitating its absorption from the gastrointestinal tract. Following absorption, the ester linkage is rapidly cleaved by ubiquitous esterase enzymes, releasing the active mecillinam into circulation.[2][3]

The Hydrolysis Pathway

The conversion of pivmecillinam to mecillinam is a two-step process that occurs in vivo. The hydrolysis is not spontaneous under physiological pH but is catalyzed by non-specific esterases present in the gastrointestinal mucosa, blood, and other tissues.[2][3]

The initial enzymatic cleavage of the pivaloyloxymethyl ester bond yields pivalic acid and an unstable hydroxymethyl ester of mecillinam. This intermediate subsequently decomposes spontaneously to release the active mecillinam and formaldehyde.[4]

Quantitative Analysis of Hydrolysis Kinetics

The rate of pivmecillinam hydrolysis is a critical factor in its pharmacokinetic profile. In vitro studies have quantified the half-life of pivmecillinam in various media, demonstrating its rapid conversion in the presence of biological enzymes.

Chemical vs. Enzymatic Hydrolysis

In a neutral aqueous solution (pH 7.4) at 37°C, pivmecillinam undergoes slow chemical hydrolysis. However, the presence of esterases in serum and blood dramatically accelerates this process.

| Medium | Temperature (°C) | pH | Half-life (t½) (minutes) | Reference |

| Aqueous Buffer | 37 | 7.4 | ~95 | [4] |

| Mouse Serum | 37 | 7.4 | < 2 | [4] |

| Rat Whole Blood | 37 | 7.4 | < 2 | [4] |

| Mouse Whole Blood | 37 | 7.4 | < 2 | [4] |

| Human Whole Blood | 37 | 7.4 | 10 | [4] |

| Dog Whole Blood | 37 | 7.4 | 15 | [4] |

| 10% Dog Tissue Homogenates (mean) | 37 | 7.4 | ~5 | [4] |

Table 1: In vitro half-life of pivmecillinam in various media.

The data clearly indicates that the hydrolysis of pivmecillinam is predominantly an enzyme-catalyzed reaction. In human whole blood, the half-life is a mere 10 minutes, and in rodent blood, it is even more rapid.[4] This rapid conversion ensures that after oral administration, the prodrug is quickly and efficiently transformed into the active mecillinam. Indeed, studies in human volunteers have shown that intact pivmecillinam is often undetectable in serum or urine samples following an oral dose, underscoring the completeness of the hydrolysis in vivo.[5]

Experimental Protocols

The study of pivmecillinam hydrolysis can be conducted through various in vitro and in vivo methods. Below are detailed protocols for a typical in vitro hydrolysis assay and the analytical quantification of pivmecillinam and mecillinam.

In Vitro Hydrolysis Assay

This protocol is based on the methodology described in "Pharmacokinetic Studies with Mecillinam and Pivmecillinam".[4]

Objective: To determine the rate of pivmecillinam hydrolysis in a biological matrix (e.g., human serum or whole blood).

Materials:

-

Pivmecillinam hydrochloride

-

Human serum or heparinized whole blood

-

0.15 M aqueous citrate buffer, pH 7.4

-

Ether (or other suitable organic solvent like ethyl acetate)

-

Ice bath

-

Thermostatic water bath (37°C)

-

Centrifuge

-

Analytical system for quantification (e.g., LC-MS/MS or microbiological assay)

Procedure:

-

Preparation: Prepare a stock solution of pivmecillinam hydrochloride in an appropriate solvent. Pre-warm the biological matrix (serum or whole blood) to 37°C in a thermostatic water bath.

-

Reaction Initiation: Add a known concentration of the pivmecillinam stock solution to the pre-warmed biological matrix to initiate the hydrolysis reaction.

-

Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching and Extraction: Immediately transfer the aliquot into an ice-cold mixture of ether and 0.15 M citrate buffer (pH 7.4) and shake vigorously. This step serves two purposes: the cold temperature slows the reaction, and the two-phase system separates the unhydrolyzed, more lipophilic pivmecillinam (which partitions into the organic phase) from the hydrolyzed, more polar mecillinam (which remains in the aqueous phase).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Sample Preparation for Analysis:

-

Aqueous Phase: The aqueous phase, containing mecillinam, can be directly analyzed or further processed as required by the analytical method.

-

Organic Phase: The organic phase, containing unhydrolyzed pivmecillinam, is separated. To quantify the pivmecillinam, the solvent can be evaporated, and the residue can be reconstituted in a buffer containing a high concentration of esterases (e.g., 1% mouse serum) to completely convert the remaining pivmecillinam to mecillinam for indirect quantification via a microbiological assay, or it can be directly analyzed by a chromatographic method like LC-MS/MS.[4]

-

-

Quantification: Analyze the amount of pivmecillinam remaining (or mecillinam formed) at each time point using a validated analytical method.

-

Data Analysis: Plot the concentration of pivmecillinam versus time and determine the first-order rate constant (k) and the half-life (t½ = 0.693/k).

References

The Preclinical Pharmacokinetic Profile of Pivmecillinam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of pivmecillinam, a prodrug of the antibiotic mecillinam, in key preclinical animal models. The data presented herein is crucial for the interpretation of toxicological studies, for providing a basis for interspecies scaling, and for the design of clinical trials.

Introduction: The Clinical Significance of Pivmecillinam

Pivmecillinam is an orally administered prodrug of the amidinopenicillin, mecillinam.[1][2][3] It is well-established for the treatment of uncomplicated urinary tract infections (uUTIs).[4][5] Mecillinam exerts its bactericidal effect by selectively binding to penicillin-binding protein 2 (PBP-2), interfering with the biosynthesis of the bacterial cell wall.[6][7] This unique mechanism of action results in low cross-resistance with other beta-lactam antibiotics. Pivmecillinam is designed to overcome the poor oral bioavailability of its active form, mecillinam.[2][6][7] Following oral administration, pivmecillinam is well-absorbed and rapidly hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to yield the active moiety, mecillinam.[1][3][8]

Metabolic Conversion of Pivmecillinam to Mecillinam

The conversion of pivmecillinam to the active drug, mecillinam, is a critical step in its mechanism of action. This biotransformation is an enzymatic hydrolysis process that releases mecillinam, pivalic acid, and formaldehyde.[8] The pivalic acid is primarily excreted in the urine as conjugates.[8]

Pharmacokinetic Profile in Preclinical Animal Models

The pharmacokinetic properties of pivmecillinam and its active metabolite, mecillinam, have been characterized in several preclinical species. The following sections summarize the available data on absorption, distribution, metabolism, and excretion.

Data Summary

The table below provides a comparative summary of the key pharmacokinetic parameters of mecillinam following oral administration of pivmecillinam in various animal models.

| Parameter | Dog | Rabbit | Rat |

| Dose (Pivmecillinam) | Not Specified | 200 mg/kg | Not Specified |

| Active Moiety | Mecillinam | Mecillinam | Mecillinam |

| Cmax (µg/mL) | High | 26.67 (hepatic disorder) | Not Specified |

| Tmax (hours) | Not Specified | 0.5 (normal), 4 (hepatic disorder) | Not Specified |

| AUC | Not Specified | Not Specified | Not Specified |

| Half-life (hours) | Not Specified | Not Specified | Not Specified |

| Bioavailability (%) | Not Specified | Not Specified | Not Specified |

| Primary Route of Excretion | Urine and Bile | Bile | Not Specified |

Note: The available literature from the search results provides limited specific quantitative pharmacokinetic parameters for preclinical models. The data for rabbits with hepatic disorders show altered pharmacokinetics.

Detailed Species-Specific Profiles

Dogs: Following administration of mecillinam (the active form), dogs exhibited high concentrations of the drug in the serum, kidneys, liver, lungs, urine, and bile.[9][10] Studies on organ homogenates from dogs indicated that the conversion of pivmecillinam to mecillinam was slowest in the intestine compared to other animal species.[11]

Rabbits: In normal rabbits administered a 200 mg/kg oral dose of pivmecillinam, the peak bile concentration of mecillinam (138.08 µg/mL) was reached at 0.5 hours.[12] The bile-to-plasma concentration ratio was 22.67, with a biliary excretion rate of 0.224%.[12] In rabbits with induced hepatic disorders, the peak bile concentration was significantly lower (28.87 µg/mL) and delayed (4 hours).[12] This suggests a significant role of hepatic function in the excretion of mecillinam. Low but detectable concentrations of mecillinam were found in fetuses of pregnant rabbits.[9][10]

Rats: Similar to rabbits, pregnant rats showed low but detectable concentrations of mecillinam in the fetuses.[9][10] Preclinical studies in rats, including pre- and postnatal studies with oral pivmecillinam doses up to 582 mg/kg/day, showed no adverse effects on maternal animals or offspring development.[1] Developmental toxicity studies in rats at doses approximately 3.4 to 7.9 times the maximum recommended human daily dose showed no evidence of embryo-fetal toxicity.[1] A preclinical study in rats did not show an effect on fertility.[13]

Cows: Administration of mecillinam to lactating cows resulted in very low levels of the drug in the milk.[9][10] In one study, a dose of 8 mg/kg of mecillinam administered intravenously resulted in milk concentrations of 0.1 and 0.7 µg/mL at 2 and 6 hours, respectively, with only 0.03% of the injected dose excreted in the milk over the first 6 hours.[1]

Experimental Protocols

Detailed experimental protocols are not consistently available across the literature. However, based on the provided information, a general experimental workflow can be outlined.

Key Methodological Considerations:

-

Animal Models: The choice of animal model (e.g., rat, dog, rabbit) is critical and depends on the specific objectives of the study, such as metabolism, distribution, or toxicity.

-

Dosing: Pivmecillinam is typically administered orally. The dose and formulation should be carefully selected and documented.

-

Sample Collection: Blood, urine, bile, and various tissues are collected at predetermined time points to characterize the time course of drug concentration.

-

Bioanalysis: A validated bioanalytical method, often Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of mecillinam in biological matrices.

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters from the concentration-time data.

Preclinical Safety and Toxicology

Non-clinical data from conventional studies of safety pharmacology, repeated dose toxicity, genotoxicity, and toxicity to reproduction have revealed no special hazards for humans.[13] No carcinogenicity data are available for pivmecillinam or mecillinam.[13]

Conclusion

The preclinical pharmacokinetic studies of pivmecillinam demonstrate its effective oral absorption and rapid conversion to the active antibiotic, mecillinam. The distribution profile indicates that mecillinam reaches key target sites, including the kidneys and urine, in high concentrations. While there are species-specific differences in metabolism and excretion, the overall preclinical profile supports the clinical use of pivmecillinam for the treatment of urinary tract infections. Further studies with more detailed and standardized reporting of pharmacokinetic parameters in preclinical models would be beneficial for refining interspecies scaling and predictive modeling in drug development.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. urology-textbook.com [urology-textbook.com]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. e-lactancia.org [e-lactancia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. [Fundamental studies on excretion of pivmecillinam in bile (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.hpra.ie [assets.hpra.ie]

The Disruption of Bacterial Architecture: Mecillinam's Impact on Morphology and Division

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms by which existing antibiotics exert their effects. Mecillinam, a β-lactam antibiotic with a unique mode of action, has long been a valuable tool in treating urinary tract infections caused by Gram-negative bacteria. Its specific targeting of Penicillin-Binding Protein 2 (PBP2) disrupts the delicate machinery responsible for maintaining bacterial cell shape and orchestrating division, leading to distinct and ultimately lethal morphological changes. This technical guide provides a comprehensive overview of the effects of mecillinam on bacterial cell morphology and division, with a focus on the underlying molecular mechanisms, quantitative data, and detailed experimental protocols to aid researchers in this critical field.

Core Mechanism of Action: Targeting the Elongasome

Mecillinam's primary target is Penicillin-Binding Protein 2 (PBP2), a crucial transpeptidase enzyme component of the "Rod system" or elongasome in rod-shaped bacteria like Escherichia coli.[1][2][3] The Rod system is a multiprotein complex responsible for the synthesis and insertion of new peptidoglycan (PG) along the lateral walls of the cell, driving cell elongation.[1][2][4] By specifically and covalently binding to the active site of PBP2, mecillinam inhibits its transpeptidase activity.[5] This blockage prevents the cross-linking of newly synthesized glycan strands into the existing peptidoglycan sacculus, leading to a cascade of events that dramatically alter the cell's structure and viability.[6]

Impact on Bacterial Cell Morphology: A Shift from Rod to Sphere

The most striking and well-documented effect of mecillinam on rod-shaped bacteria is the induction of a morphological transition from a bacillary to a spherical or ovoid shape.[5][7][8] This change is a direct consequence of the inhibition of lateral wall synthesis, while septal peptidoglycan synthesis, responsible for cell division, may initially continue.

Quantitative Analysis of Morphological Changes

The morphological alterations induced by mecillinam can be quantified to provide a more precise understanding of its impact. The following tables summarize key quantitative data on the effects of mecillinam on E. coli and P. aeruginosa.

| Parameter | Control (Untreated E. coli) | Mecillinam-Treated E. coli | Reference |

| Cell Shape | Rod-shaped | Spherical/Ovoid | [7][8] |

| Cell Width | Normal | Increased | [7][8] |

| Cell Length | Normal | Minimal Change | [7][8] |

| MIC (Minimum Inhibitory Concentration) | N/A | 0.25 - 2 mg/L | [9] |

| MIC50 (for amoxicillin-susceptible isolates) | N/A | 0.25 mg/L | [9] |

| MIC90 (for amoxicillin-susceptible isolates) | N/A | 0.5 mg/L | [9] |

| MIC50 (for amoxicillin-resistant isolates) | N/A | 2 mg/L | [9] |

| MIC90 (for amoxicillin-resistant isolates) | N/A | 16 mg/L | [9] |

Table 1: Quantitative Effects of Mecillinam on Escherichia coli Morphology.

| Parameter | Control (Untreated P. aeruginosa) | Mecillinam-Treated P. aeruginosa | Reference |

| Cell Shape | Rod-shaped | Spherical (at high concentrations) | [5][9] |

| MIC (Minimum Inhibitory Concentration) | N/A | High (e.g., >2000 mg/L) | [9][10] |

Table 2: Quantitative Effects of Mecillinam on Pseudomonas aeruginosa Morphology. P. aeruginosa exhibits significantly higher intrinsic resistance to mecillinam compared to E. coli.

Disruption of Cell Division

While mecillinam's primary target is involved in cell elongation, its effects cascade to disrupt the normal process of cell division. The formation of spherical cells is often followed by cell lysis, as the compromised cell wall can no longer withstand the internal turgor pressure.[5] The uncoupling of cell growth from proper cell wall expansion and division ultimately leads to bacterial death.

Signaling Pathways and Molecular Interactions

The morphological changes induced by mecillinam are a direct result of its interference with key signaling and enzymatic pathways governing cell wall biosynthesis.

The Rod System Signaling Cascade in E. coli

The Rod system in E. coli is a highly coordinated machine. Its activity is initiated by the localization of MreB, a bacterial actin homolog, which forms filamentous structures that spiral along the inner membrane.[6][7] These MreB filaments act as a scaffold, guiding the components of the elongasome, including RodA (a glycosyltransferase) and PBP2, to sites of active peptidoglycan synthesis.[1][2][4] PBP2's interaction with RodA is crucial for the polymerization of new glycan strands, which are then cross-linked into the cell wall by PBP2's transpeptidase activity.[1][2][3] Mecillinam's inhibition of PBP2 disrupts this entire process.

Figure 1: Signaling pathway of the Rod system in E. coli and the inhibitory action of mecillinam.

Cell Wall Synthesis in Pseudomonas aeruginosa

P. aeruginosa also possesses a cell wall synthesis machinery involving PBP homologs. However, the organization and regulation of this system differ from that of E. coli, contributing to its higher intrinsic resistance to mecillinam.[9][11] While P. aeruginosa PBP2 is also involved in maintaining cell shape, the bacterium can survive its inhibition, albeit with a spherical morphology, suggesting the presence of compensatory mechanisms.[9][10]

Figure 2: Simplified representation of PBP2's role in P. aeruginosa cell wall synthesis and its inhibition by high concentrations of mecillinam.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study the effects of mecillinam on bacterial cells.

Analysis of Bacterial Morphology by Scanning Electron Microscopy (SEM)

Objective: To visualize the three-dimensional surface morphology of bacteria treated with mecillinam.

Protocol:

-

Bacterial Culture and Treatment:

-

Grow a mid-log phase culture of the bacterial strain of interest (e.g., E. coli ATCC 25922) in appropriate broth medium (e.g., Luria-Bertani broth) at 37°C with shaking.

-

Treat the culture with varying concentrations of mecillinam (e.g., 0.5x, 1x, 2x MIC) for a specified time course (e.g., 1, 2, 4 hours). Include an untreated control.

-

-

Fixation:

-

Harvest bacterial cells by centrifugation (5000 x g for 10 minutes).

-

Wash the cell pellet twice with phosphate-buffered saline (PBS, pH 7.4).

-

Resuspend the pellet in a primary fixative solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.2) and incubate for 1-2 hours at room temperature.

-

-

Post-fixation and Dehydration:

-

Wash the fixed cells three times with 0.1 M cacodylate buffer.

-

Post-fix the cells in 1% osmium tetroxide in the same buffer for 1 hour.

-

Wash the cells three times with distilled water.

-

Dehydrate the sample through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with 15-minute incubations at each concentration.

-

-

Drying and Coating:

-

Perform critical point drying of the dehydrated samples using liquid carbon dioxide.

-

Mount the dried samples onto SEM stubs using conductive adhesive tape.

-

Sputter-coat the samples with a thin layer of gold-palladium to enhance conductivity.

-

-

Imaging:

-

Visualize the samples using a scanning electron microscope at an appropriate accelerating voltage. Capture images at various magnifications to document changes in cell shape and surface texture.

-

Figure 3: Experimental workflow for SEM analysis of mecillinam-treated bacteria.

Quantitative Measurement of Cell Dimensions using Atomic Force Microscopy (AFM)

Objective: To obtain high-resolution, quantitative data on the changes in bacterial cell dimensions (length, width, height) following mecillinam treatment.

Protocol:

-

Sample Preparation:

-

Treat bacterial cultures with mecillinam as described in the SEM protocol.

-

Harvest and wash the cells with an appropriate buffer (e.g., PBS or HEPES).

-

Immobilize the bacterial cells on a suitable substrate, such as a poly-L-lysine coated glass slide or mica sheet, by incubating for 15-30 minutes.

-

Gently rinse the substrate with buffer to remove non-adherent cells.

-

-

AFM Imaging:

-

Perform imaging in tapping mode in liquid to minimize damage to the cells and to observe them in a near-native state.

-

Use a silicon nitride cantilever with a sharp tip.

-

Acquire topographic images of individual bacterial cells.

-

-

Data Analysis:

-

Use AFM software to measure the length, width, and height of individual cells from the topographic images.

-

Calculate the aspect ratio (length/width) and cell volume for both control and treated cells.

-

Perform statistical analysis to determine the significance of any observed changes in cell dimensions.

-

Visualization of PBP2 Localization by Immunofluorescence Microscopy

Objective: To determine the subcellular localization of PBP2 in bacterial cells and observe any changes upon mecillinam treatment.

Protocol:

-

Cell Preparation and Fixation:

-

Grow and treat bacterial cells as previously described.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells by treating with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 3% Bovine Serum Albumin) for 1 hour.

-

Incubate the cells with a primary antibody specific for PBP2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the stained cells on a microscope slide with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters. Capture images to observe the localization pattern of PBP2.

-

Figure 4: Workflow for immunofluorescence staining of PBP2 in bacterial cells.

Conclusion

Mecillinam's targeted inhibition of PBP2 provides a powerful lens through which to study the intricate processes of bacterial cell wall synthesis, morphogenesis, and division. The resulting dramatic shift from a rod to a spherical morphology is a clear and quantifiable indicator of its potent activity. The experimental protocols and signaling pathway diagrams presented in this guide offer a robust framework for researchers to further investigate the multifaceted effects of mecillinam and to explore novel strategies for combating antibiotic resistance. A thorough understanding of how this and other antibiotics disrupt fundamental bacterial processes is paramount in the ongoing effort to develop next-generation antimicrobial therapies.

References

- 1. A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. RodZ links MreB to cell wall synthesis to mediate MreB rotation and robust morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Function of penicillin-binding protein 2 in viability and morphology of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Cell-wall recycling and synthesis in Escherichia coli and Pseudomonas aeruginosa - their role in the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Selexid's Impact on the Normal Human Gut Microbiota: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pivmecillinam, marketed as Selexid, is a beta-lactam antibiotic with a narrow spectrum of activity, primarily targeting Gram-negative bacteria. Its use has been associated with a minimal impact on the normal human gut microbiota, a significant advantage over many broad-spectrum antibiotics. This technical guide provides an in-depth analysis of the available scientific literature on the effects of Selexid on the gut microbiome. It consolidates qualitative and descriptive quantitative data from key studies, outlines detailed experimental protocols for assessing these effects, and visualizes the antibiotic's mechanism of action. The evidence suggests that Selexid's primary effect is a reduction in the population of Enterobacteriaceae, with limited disturbance to the broader anaerobic gut flora. This targeted action minimizes the risk of common antibiotic-associated complications such as diarrhea and opportunistic infections.

Introduction

The human gut microbiota is a complex ecosystem that plays a crucial role in health and disease. Antibiotic therapy, while essential for treating bacterial infections, can cause significant disruption to this delicate balance, leading to a state of dysbiosis. This can result in adverse effects ranging from antibiotic-associated diarrhea to an increased susceptibility to infections like Clostridioides difficile. Selexid (pivmecillinam) is the pivaloyloxymethyl ester of mecillinam, a penicillin that exhibits a unique mode of action by specifically binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[1] This specificity is believed to contribute to its limited impact on the commensal gut flora. This whitepaper aims to provide a comprehensive technical overview of the current understanding of Selexid's interaction with the normal human gut microbiota.

Quantitative Impact on Gut Microbiota Composition

Table 1: Effect of Pivmecillinam on Aerobic Intestinal Microflora

| Bacterial Group | Pre-treatment Levels (log10 CFU/g feces) | During/Post-treatment Levels (log10 CFU/g feces) | Key Findings | Reference |

| Escherichia coli | Present | Markedly reduced | A significant and consistent decrease in the numbers of E. coli was observed during treatment. | [2][3][4] |

| Other Enterobacteriaceae | Present | Markedly reduced | Similar to E. coli, other members of the Enterobacteriaceae family showed a notable reduction in population size. | [2] |

| Enterococci | Variable | No uniform change | The response of enterococci to pivmecillinam was inconsistent across subjects. | [2] |

Table 2: Effect of Pivmecillinam on Anaerobic Intestinal Microflora

| Bacterial Group | Pre-treatment Levels (log10 CFU/g feces) | During/Post-treatment Levels (log10 CFU/g feces) | Key Findings | Reference |

| Total Anaerobes | High | No significant change | The overall population of anaerobic bacteria, which constitute the majority of the gut microbiota, was not significantly affected. | [3][4] |

| Bacteroides species | High | No uniform change | The response of Bacteroides species to pivmecillinam was variable among individuals. | [2] |

Table 3: Effect on Other Microbial Groups

| Microbial Group | Pre-treatment Levels | During/Post-treatment Levels | Key Findings | Reference |

| Pseudomonas | Not detected/Low | No overgrowth observed | Pivmecillinam did not lead to an overgrowth of opportunistic Pseudomonas species. | [2] |

| Staphylococci | Not detected/Low | No overgrowth observed | No significant increase in Staphylococci was noted during or after treatment. | [2] |

| Candida | Not detected/Low | No overgrowth observed | The treatment did not appear to promote the overgrowth of Candida. | [2] |

Experimental Protocols

The following sections detail the methodologies that are central to studying the impact of antibiotics like Selexid on the gut microbiota. These protocols are based on established techniques in the field.

Subject Recruitment and Sample Collection

A study investigating the effects of Selexid on the gut microbiota would typically involve healthy adult volunteers.

-

Inclusion Criteria: Healthy adults (e.g., 18-50 years old) with no history of significant gastrointestinal disease and no antibiotic use for at least 3-6 months prior to the study.

-

Study Design: A longitudinal study design is often employed, with subjects providing fecal samples at multiple time points:

-

Baseline (before Selexid administration)

-

During Selexid treatment (e.g., day 3 and day 7)

-

Post-treatment (e.g., 1, 2, and 4 weeks after cessation of treatment)

-

-

Sample Collection: Subjects would be provided with stool collection kits. Samples are collected by the subjects at home and immediately frozen at -20°C. They are then transported to the laboratory on dry ice and stored at -80°C until analysis.

Microbiota Analysis: Culture-Based Methods

This traditional approach provides information on viable bacteria.

-

Sample Preparation: A known weight of the fecal sample (e.g., 1 gram) is homogenized in a sterile, anaerobic diluent (e.g., pre-reduced peptone water).

-

Serial Dilutions: A ten-fold serial dilution of the homogenate is prepared under anaerobic conditions.

-

Plating: Aliquots of the dilutions are plated onto various selective and non-selective agar media to enumerate different bacterial groups.

-

Total Aerobes: Blood agar, incubated aerobically.

-

Total Anaerobes: Blood agar, incubated in an anaerobic chamber.

-

Enterobacteriaceae: MacConkey agar, incubated aerobically.

-

Enterococci: Bile esculin agar, incubated aerobically.

-

Bacteroides: Bacteroides Bile Esculin agar, incubated anaerobically.

-

Lactobacilli: Rogosa agar, incubated anaerobically.

-

Bifidobacteria: Bifidobacterium agar, incubated anaerobically.

-

-

Incubation: Plates are incubated at 37°C for 24-72 hours, depending on the bacterial group.

-

Enumeration: Colonies are counted, and the number of colony-forming units (CFU) per gram of feces is calculated.

Microbiota Analysis: 16S rRNA Gene Sequencing

This molecular-based method provides a comprehensive profile of the bacterial community, including non-culturable organisms.

-

DNA Extraction: DNA is extracted from a known amount of fecal sample using a commercially available kit optimized for stool samples (e.g., QIAamp PowerFecal Pro DNA Kit).

-

PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers (e.g., 341F and 806R) with attached Illumina adapters.

-

Library Preparation: The PCR products are purified and indexed. The final library is quantified and pooled.

-

Sequencing: The pooled library is sequenced on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing protocol.

-

Bioinformatic Analysis:

-

Quality Control: Raw sequencing reads are quality-filtered and trimmed using tools like Trimmomatic.

-

Denoising/OTU Clustering: Denoising of the quality-filtered reads into Amplicon Sequence Variants (ASVs) is performed using DADA2, or reads are clustered into Operational Taxonomic Units (OTUs) at 97% similarity using QIIME 2.

-

Taxonomic Assignment: ASVs/OTUs are assigned to a taxonomic lineage using a reference database such as SILVA or Greengenes.

-

Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon and Simpson indices) and beta diversity (between-sample diversity, e.g., Bray-Curtis and UniFrac distances) are calculated.

-

Statistical Analysis: Statistical tests (e.g., PERMANOVA, ANCOM) are used to identify significant differences in microbiota composition and diversity between time points.

-